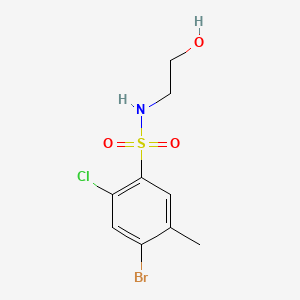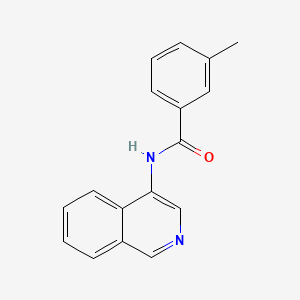![molecular formula C8H8N2O B1171430 O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol CAS No. 186020-53-1](/img/structure/B1171430.png)
O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is a cross-linking reagent . It is used in the covalent conjugation of peanut agglutinin and anticarcinoembryonic antigen antibodies (αCEA) tumor-targeting ligands to near-infrared (NIR) fluorescent superparamagnetic iron oxide (IO)- human serum albumin (HSA) nanoparticles .
Chemical Reactions Analysis
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is used in the covalent conjugation of peanut agglutinin and anticarcinoembryonic antigen antibodies (αCEA) tumor-targeting ligands to near-infrared (NIR) fluorescent superparamagnetic iron oxide (IO)- human serum albumin (HSA) nanoparticles .Applications De Recherche Scientifique
Crosslinking Reagent
This compound, also known as NHS-PEG-NHS, is a suitable reagent used in crosslinking . It can be used to create covalent bonds between different molecules, enhancing their stability and functionality.
Conjugation of Antibodies
NHS-PEG-NHS is used in the covalent conjugation of peanut agglutinin and anticarcinoembryonic antigen antibodies (αCEA) tumor-targeting ligands . This application is crucial in the field of cancer research for targeted therapy.
Nanoparticle Modification
This compound plays a significant role in modifying nanoparticles, particularly near-infrared (NIR) fluorescent superparamagnetic iron oxide (IO)- human serum albumin (HSA) nanoparticles . This is important in medical imaging and drug delivery systems.
Repellency Coating
NHS-PEG-NHS can be used in the manufacturing of repellency coatings . These coatings can be applied to various surfaces to prevent unwanted adhesion of substances.
Lubrication Coating
This compound is also used in the production of lubrication coatings . Such coatings reduce friction between surfaces, extending the lifespan of mechanical parts and improving efficiency.
Particle Modification Coating
NHS-PEG-NHS is used in particle modification coatings . These coatings alter the surface properties of particles, which can enhance their performance in various applications.
Adhesion Promotion Coating
This compound can be used to manufacture adhesion promotion coatings . These coatings improve the bonding strength between different materials.
Fluorescent Coating
Lastly, NHS-PEG-NHS is used in the production of fluorescent coatings . These coatings emit light when exposed to certain types of radiation, and are used in a variety of applications, from safety equipment to biological research.
Mécanisme D'action
Target of Action
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is primarily used as a cross-linking reagent . Its primary targets are amine groups present in various biological molecules .
Mode of Action
NHS-PEG-NHS interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups at both ends of the molecule . These NHS ester groups react with amine groups in proteins or other biological molecules, forming stable amide bonds . This allows NHS-PEG-NHS to link two molecules together, hence its role as a cross-linking reagent .
Biochemical Pathways
The exact biochemical pathways affected by NHS-PEG-NHS depend on the specific molecules it is used to cross-link. It is often used in the covalent conjugation of tumor-targeting ligands to near-infrared (nir) fluorescent superparamagnetic iron oxide (io)- human serum albumin (hsa) nanoparticles . This allows for targeted delivery of these nanoparticles to tumor cells .
Pharmacokinetics
Polyethylene glycol (peg) molecules are generally known to improve the solubility and stability of conjugated drugs, and to reduce their immunogenicity .
Result of Action
The result of NHS-PEG-NHS’s action is the formation of stable, covalently linked conjugates of the molecules it cross-links . For example, when used to conjugate tumor-targeting ligands to NIR fluorescent IO-HSA nanoparticles, the result is a nanoparticle that can specifically target and be visualized in tumor cells .
Action Environment
The action of NHS-PEG-NHS can be influenced by various environmental factors. For example, the reaction between NHS-PEG-NHS and amine groups is pH-dependent, with optimal conjugation occurring at around pH 7-9 . Additionally, the stability of NHS-PEG-NHS can be affected by temperature, with storage at -20°C recommended to prevent hydrolysis of the NHS ester groups .
Safety and Hazards
The safety data sheet for O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol suggests that if breathed in, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O12/c27-15(1-7-21(33)37-25-17(29)3-4-18(25)30)23-9-11-35-13-14-36-12-10-24-16(28)2-8-22(34)38-26-19(31)5-6-20(26)32/h1-14H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIYRUXBLQWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
186020-53-1 |
Source


|
| Record name | α-[2-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethyl]-ω-[2-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186020-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156593854 | |
Q & A
Q1: How does O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol interact with fibrin and what are the downstream effects on fibrin structure?
A1: O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is a type of PEGylation reagent. It contains N-hydroxysuccinimide (NHS) ester groups at both ends, which are highly reactive towards primary amines. Fibrin, a protein involved in blood clotting, contains lysine residues with primary amine groups. The NHS esters on O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol react with these amine groups on fibrin, forming stable amide bonds. This process, known as PEGylation, leads to the covalent attachment of polyethylene glycol chains to the fibrin structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B1171369.png)